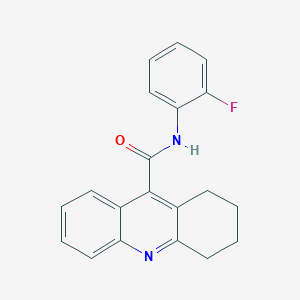
(2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an azido group, an isobutylamino group, and a phenyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol typically involves multi-step organic reactions. One possible route could include:
Starting Material: Begin with a suitable chiral precursor, such as (2R,3S)-1-(isobutylamino)-4-phenylbutan-2-ol.
Azidation: Introduce the azido group using a reagent like sodium azide (NaN₃) under appropriate conditions (e.g., solvent, temperature).
Purification: Purify the product using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Automation: Employing automated systems for large-scale synthesis.
Green Chemistry: Implementing environmentally friendly practices to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
(2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction of the azido group to an amine using reagents like hydrogen gas (H₂) and a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the azido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN₃), alkyl halides.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine
Therapeutic Agents: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
作用機序
The mechanism of action of (2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol depends on its specific application. For example:
Biological Activity: The azido group may interact with biological targets, leading to inhibition or activation of specific pathways.
Chemical Reactions: The compound’s reactivity is influenced by the presence of the azido group, which can participate in various chemical transformations.
類似化合物との比較
Similar Compounds
(2R,3S)-1-(isobutylamino)-4-phenylbutan-2-ol: Lacks the azido group but shares a similar backbone.
(2R,3S)-3-amino-1-(isobutylamino)-4-phenylbutan-2-ol: Contains an amino group instead of an azido group.
Uniqueness
Azido Group:
Chirality: The compound’s chiral centers contribute to its potential use in asymmetric synthesis and chiral catalysis.
特性
分子式 |
C14H22N4O |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
(2R,3S)-3-azido-1-(2-methylpropylamino)-4-phenylbutan-2-ol |
InChI |
InChI=1S/C14H22N4O/c1-11(2)9-16-10-14(19)13(17-18-15)8-12-6-4-3-5-7-12/h3-7,11,13-14,16,19H,8-10H2,1-2H3/t13-,14+/m0/s1 |
InChIキー |
LKAQATUYRQUPNI-UONOGXRCSA-N |
異性体SMILES |
CC(C)CNC[C@H]([C@H](CC1=CC=CC=C1)N=[N+]=[N-])O |
正規SMILES |
CC(C)CNCC(C(CC1=CC=CC=C1)N=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B11831266.png)
![2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11831279.png)

![Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate](/img/structure/B11831284.png)
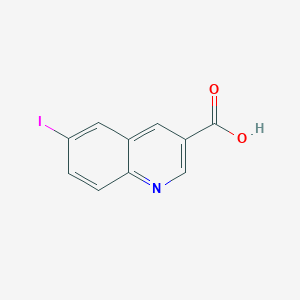
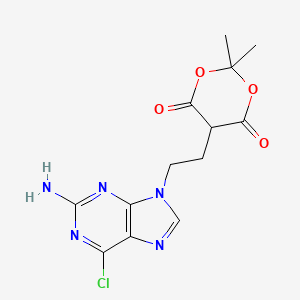

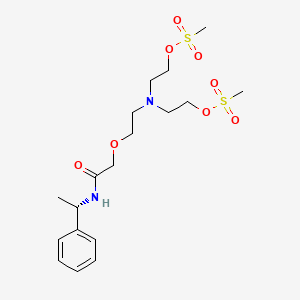
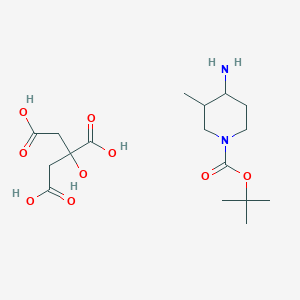
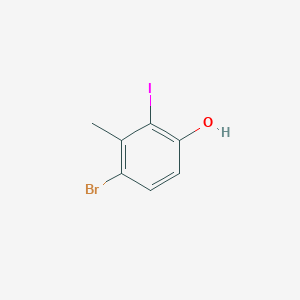
![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11831336.png)

